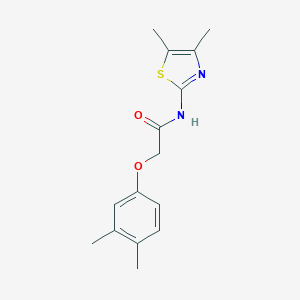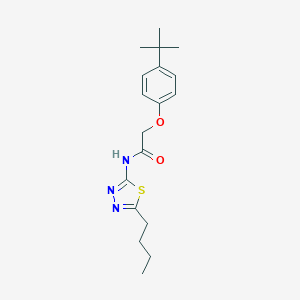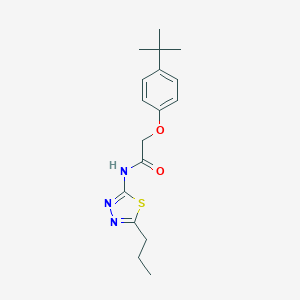![molecular formula C21H15ClF3NO3 B284643 2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284643.png)
2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as BAY 43-9006 and Sorafenib, which are the trade names of the drug that contains this compound. However,
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide involves the inhibition of several kinases, including RAF kinases, VEGFR-2, and PDGFR-beta. By inhibiting these kinases, the compound disrupts signaling pathways that are essential for tumor growth and survival. Additionally, the compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to reduce angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, the compound has been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory effects, which may contribute to its anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity for several kinases involved in tumor growth and survival. This specificity allows for targeted inhibition of these kinases, reducing the risk of off-target effects. However, the compound has several limitations, including its potential toxicity and the development of resistance in cancer cells.
Future Directions
There are several future directions for research involving 2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide. One area of research is the development of new compounds that target additional kinases involved in tumor growth and survival. Additionally, research is needed to determine the optimal dosing and administration schedule for the compound to maximize its anti-tumor effects. Finally, research is needed to determine the potential applications of the compound in other disease areas, such as inflammatory diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in cancer research. Its multi-kinase inhibitory properties make it a promising candidate for the treatment of several types of cancer. However, further research is needed to determine its optimal use and potential applications in other disease areas.
Synthesis Methods
The synthesis of 2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 2-amino-4-chlorophenol with 5-trifluoromethyl-2-nitrobenzoic acid, followed by reduction of the nitro group to an amine. The resulting amine is then reacted with 3-methoxyphenol and 4-(dimethylamino)pyridine to form the final product.
Scientific Research Applications
2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in cancer research. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and metastasis. It has been shown to be effective in the treatment of several types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.
Properties
Molecular Formula |
C21H15ClF3NO3 |
|---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C21H15ClF3NO3/c1-28-14-5-4-6-15(12-14)29-19-10-9-13(21(23,24)25)11-18(19)26-20(27)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,26,27) |
InChI Key |
PJKGILXNDCNCCX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-3-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284561.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)




![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)


